molecular formula C17H15NO6 B3574600 2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate

2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate

Cat. No.: B3574600
M. Wt: 329.30 g/mol
InChI Key: ATEABHJDXABPJB-UHFFFAOYSA-N
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Description

2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an oxoethyl group, and a methylphenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate typically involves a multi-step process:

    Nitration of Phenyl Acetate: The initial step involves the nitration of phenyl acetate to introduce the nitro group at the meta position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of 2-Oxoethyl Group: The next step involves the introduction of the 2-oxoethyl group. This can be done through a Friedel-Crafts acylation reaction using acetyl chloride and an aluminum chloride catalyst.

    Esterification: Finally, the compound is esterified with 4-methylphenoxyacetic acid in the presence of a suitable dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Reduction: Hydrolysis using sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products

    Reduction: 2-(3-aminophenyl)-2-oxoethyl (4-methylphenoxy)acetate.

    Hydrolysis: 3-nitrophenylacetic acid and 4-methylphenol.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the ester moiety can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate: Similar structure but with the nitro group at the para position.

    2-(3-nitrophenyl)-2-oxoethyl (4-chlorophenoxy)acetate: Similar structure but with a chloro substituent instead of a methyl group.

Uniqueness

2-(3-nitrophenyl)-2-oxoethyl (4-methylphenoxy)acetate is unique due to the specific positioning of the nitro group and the methylphenoxyacetate moiety, which can influence its reactivity and interactions in various applications. The combination of these functional groups provides distinct chemical and biological properties compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-12-5-7-15(8-6-12)23-11-17(20)24-10-16(19)13-3-2-4-14(9-13)18(21)22/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEABHJDXABPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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